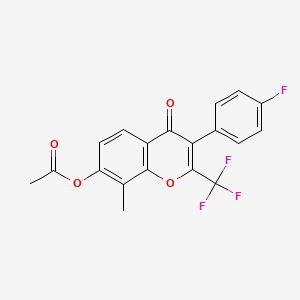

3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Description

3-(4-Fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS: 315233-74-0) is a fluorinated chromene derivative with the molecular formula C₁₉H₁₂F₄O₄ and a molecular weight of 380.299 g/mol . Structurally, it features a chromen-4-one core substituted with a 4-fluorophenyl group at position 3, a trifluoromethyl group at position 2, a methyl group at position 8, and an acetyloxy group at position 5.

Properties

IUPAC Name |

[3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4O4/c1-9-14(26-10(2)24)8-7-13-16(25)15(11-3-5-12(20)6-4-11)18(19(21,22)23)27-17(9)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWDRHBJOMEOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

Introduction of the 4-Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with the chromen-4-one core in the presence of a palladium catalyst.

Addition of the Trifluoromethyl Group: Radical trifluoromethylation can be employed to introduce the trifluoromethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related chromen-4-one and fluorinated derivatives. Key differences in substituents, molecular parameters, and biological activities are highlighted below.

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Fluorine vs. Phenoxy at Position 3: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with phenoxy in CID 1375807 .

- Trifluoromethyl (CF₃) at Position 2 : Present in both the target compound and CID 1375807, CF₃ contributes to high metabolic stability and resistance to oxidative degradation .

- Methyl vs.

Crystallographic and Hydrogen-Bonding Patterns

- X-ray and Hirshfeld Analysis : Fluorinated isoflavone analogs (e.g., compound 6 in ) exhibit intermolecular hydrogen bonds (O–H···O) between carbonyl groups and adjacent aromatic rings. Similar interactions likely stabilize the target compound’s crystal lattice, though the 4-fluorophenyl group may introduce C–F···H–C interactions, altering packing efficiency .

- SHELXL Refinement : The use of SHELXL for crystal structure determination (common in chromene derivatives ) ensures precise modeling of anisotropic displacement parameters, critical for assessing the trifluoromethyl group’s conformational flexibility .

Biological Activity

The compound 3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS Number: 315233-74-0) belongs to the class of chromenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C19H12F4O4

- Structural Features :

- A chromenone backbone

- A trifluoromethyl group

- A fluorophenyl substituent

This unique structure contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Enzyme Inhibition

Recent studies have demonstrated that chromenone derivatives exhibit significant inhibitory effects on various enzymes associated with diseases such as cancer and neurodegenerative disorders. The compound has been evaluated for its inhibitory potential against:

- Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for developing treatments for Alzheimer's disease. The compound showed IC50 values of 10.4 μM (AChE) and 7.7 μM (BChE), indicating moderate inhibition .

- Cyclooxygenases (COX) : It has been reported to exhibit moderate inhibition of COX-2, an enzyme linked to inflammation and pain management. The presence of the trifluoromethyl group enhances its binding affinity .

Antioxidant Activity

The compound has also been assessed for its free radical-scavenging abilities. Antioxidant assays revealed that it possesses significant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that the compound exhibits selective cytotoxicity, with IC50 values below those of standard chemotherapeutic agents, suggesting potential as an anticancer agent .

Study 1: Inhibition of Cholinesterases

A study published in Molecules evaluated a series of chromenone derivatives, including the target compound. The findings revealed that the presence of halogen atoms significantly influenced the inhibitory activity against cholinesterases. The docking studies indicated that the trifluoromethyl group forms strong interactions with enzyme residues, enhancing biological activity .

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, researchers found that the target compound exhibited potent cytotoxic effects against MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Data Table: Biological Activities Overview

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate?

The synthesis involves multi-step reactions:

- Friedel-Crafts acylation introduces the 4-fluorophenyl group using 4-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Trifluoromethylation via nucleophilic substitution (e.g., using trifluoromethyl iodide and KOtBu) requires inert atmospheres to prevent side reactions .

- Acetylation at the 7-hydroxyl position typically employs acetyl chloride in pyridine or DCM. Key parameters : Reaction temperatures (0–80°C), solvent polarity, and catalyst loading significantly impact yields. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How is the compound characterized structurally?

A combination of spectroscopic and crystallographic methods is used:

- NMR : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve overlapping signals, particularly for the trifluoromethyl group and chromenone core .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the 4-oxo group typically shows planar geometry, while fluorophenyl substituents adopt specific dihedral angles .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₉H₁₂F₄O₄) .

Q. What are the primary applications of this compound in academic research?

Chromenone derivatives are explored for:

- Biological activity : Potential as enzyme inhibitors (e.g., alcohol dehydrogenase, Helicobacter pylori succinate dehydrogenase) due to fluorophenyl and trifluoromethyl groups enhancing lipophilicity and target binding .

- Material science : Fluorinated chromenones exhibit unique photophysical properties for optoelectronic applications .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data refinement for this compound?

Common issues include:

- Disordered trifluoromethyl groups : Use PART instructions in SHELXL to model split positions and apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .

- Twinning : If the crystal is twinned (indicated by Rint > 0.1), employ TWIN/BASF commands in SHELXL and validate with Hooft/Y statistics .

- Hydrogen bonding ambiguities : Graph-set analysis (e.g., R₂²(8) motifs) identifies robust intermolecular interactions, guiding refinement of H-atom positions .

Q. How to address conflicting NMR data for the acetylated chromenone core?

Contradictions often arise from:

- Dynamic exchange processes : Variable-temperature NMR (25–60°C) can slow exchange rates, resolving split signals for the acetyl group and adjacent protons .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize specific conformers via hydrogen bonding .

- Impurity interference : Use DEPT-135 or HSQC to distinguish between target compound signals and byproducts .

Q. What computational methods predict the compound’s bioactivity?

Advanced workflows include:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). The trifluoromethyl group often occupies hydrophobic pockets .

- QSAR modeling : Train models on chromenone derivatives with known IC₅₀ values, using descriptors like logP, polar surface area, and H-bond acceptors .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) with GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.